4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine: is a heterocyclic compound that belongs to the class of indazole derivatives. It is characterized by the presence of a bromine atom at the fourth position, a trifluoromethyl group at the seventh position, and an amine group at the third position of the indazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-7-(trifluoromethyl)-1H-indazole.
Reaction with Sodium Hydride: The starting material is treated with sodium hydride in dimethylformamide at 0°C to generate the corresponding anion.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Oxidation and Reduction:
Cross-Coupling Reactions: The trifluoromethyl group at the seventh position can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted indazole derivatives with various functional groups at the fourth position.
- Biaryl compounds formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential in the development of therapeutic agents for the treatment of cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Wirkmechanismus
The mechanism of action of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, involved in various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-7-trifluoromethylquinoline: This compound shares the bromine and trifluoromethyl substituents but differs in the core structure, which is a quinoline instead of an indazole.
4-Bromo-7-fluoroquinoline: Similar to the above compound but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5BrF3N3 |
---|---|
Molekulargewicht |
280.04 g/mol |
IUPAC-Name |
4-bromo-7-(trifluoromethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H5BrF3N3/c9-4-2-1-3(8(10,11)12)6-5(4)7(13)15-14-6/h1-2H,(H3,13,14,15) |
InChI-Schlüssel |
YYDQYNHFCZEAGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1C(F)(F)F)NN=C2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.